Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methyl-
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Overview
Description
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is a complex organic compound with the molecular formula C24H38N4O6S and a molecular weight of 510.72 g/mol This compound is characterized by its unique structure, which includes a heptylamino group, an oxoacetyl group, and a sulfonyl group attached to an ethanediamide backbone
Preparation Methods
The synthesis of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- involves multiple steps. One common synthetic route includes the reaction of heptylamine with oxoacetic acid to form the heptylamino oxoacetyl intermediate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is coupled with ethanediamide under specific reaction conditions to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets. The compound’s sulfonyl and oxoacetyl groups are key functional groups that interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- can be compared with other similar compounds, such as:
N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)ethanediamide: This compound shares a similar structure but may have different functional groups or substituents.
N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)ethanediamide: Another related compound with slight variations in its molecular structure.
The uniqueness of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
81717-44-4 |
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Molecular Formula |
C18H26N4O6S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N'-[4-[[2-(heptylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C18H26N4O6S/c1-3-4-5-6-7-12-20-16(24)17(25)21-13-8-10-14(11-9-13)29(27,28)22-18(26)15(23)19-2/h8-11H,3-7,12H2,1-2H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
BVCCKDPCMRYTLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origin of Product |
United States |
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